4-(piperidin-4-yl)-1,4-oxazepane
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Overview
Description
4-(piperidin-4-yl)-1,4-oxazepane is a heterocyclic compound that features both piperidine and oxazepane rings Piperidine is a six-membered ring containing one nitrogen atom, while oxazepane is a seven-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with oxirane or aziridine derivatives under basic conditions. For instance, the reaction of 4-piperidinol with 1,2-dibromoethane in the presence of a base like sodium hydride can yield this compound through nucleophilic substitution and subsequent ring closure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or nickel may be used to facilitate the cyclization reactions. The use of automated reactors can also help in scaling up the production while maintaining consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazepane N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazepane N-oxides.
Reduction: Reduced forms of this compound.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
4-(piperidin-4-yl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(piperidin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-(piperidin-4-yl)-1,4-diazepane: Similar structure but contains an additional nitrogen atom in the ring.
4-(piperidin-4-yl)-1,4-thiazepane: Similar structure but contains a sulfur atom instead of oxygen.
4-(piperidin-4-yl)-1,4-oxathiane: Similar structure but contains both oxygen and sulfur atoms in the ring.
Uniqueness
4-(piperidin-4-yl)-1,4-oxazepane is unique due to the presence of both piperidine and oxazepane rings, which confer specific chemical and biological properties
Properties
CAS No. |
1341103-12-5 |
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Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,4-oxazepane |
InChI |
InChI=1S/C10H20N2O/c1-6-12(7-9-13-8-1)10-2-4-11-5-3-10/h10-11H,1-9H2 |
InChI Key |
UNXHSBLEURHESI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
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